molecular formula C20H23F3N4O2 B3020607 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1226439-04-8

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide

Número de catálogo: B3020607
Número CAS: 1226439-04-8
Peso molecular: 408.425
Clave InChI: XJBFIRPEUYFBFT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic small molecule characterized by a pyrimidine core substituted with a 7-membered azepane ring, a methyl group, and an acetamide linker connected to a 2-(trifluoromethyl)phenyl group. Its molecular formula is C₂₁H₂₄F₃N₄O₂, with a molecular weight of 437.4 g/mol (exact mass may vary slightly depending on isotopic composition). The compound’s structure integrates both lipophilic (trifluoromethylphenyl, azepane) and hydrogen-bonding (acetamide, pyrimidine oxygen) motifs, which are critical for its physicochemical and pharmacological behavior.

For example, ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (a structurally related compound) is prepared by reacting ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate with 2-chloromethylthiirane. Similar methods involving sodium methylate or chloroacetamides are likely applicable to the target compound.

Propiedades

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O2/c1-14-12-18(26-19(24-14)27-10-6-2-3-7-11-27)29-13-17(28)25-16-9-5-4-8-15(16)20(21,22)23/h4-5,8-9,12H,2-3,6-7,10-11,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBFIRPEUYFBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific boron reagents tailored for the reaction conditions, as well as the implementation of efficient purification techniques to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could result in the formation of various substituted derivatives of the original compound .

Aplicaciones Científicas De Investigación

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The target compound belongs to a broader class of pyrimidinyloxy acetamides, which exhibit structural variations in their heterocyclic substituents and aryl groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (R1) Substituent (R2) Molecular Formula Molecular Weight (g/mol) Key Differences
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide (Target) Azepan-1-yl CF₃-phenyl C₂₁H₂₄F₃N₄O₂ 437.4 Reference compound; 7-membered azepane ring and electron-withdrawing CF₃ group enhance lipophilicity and metabolic stability.
2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide Piperidin-1-yl CF₃-phenyl C₁₉H₂₁F₃N₄O₂ 394.4 6-membered piperidine ring (vs. azepane) reduces steric bulk, potentially improving solubility but shortening half-life due to faster metabolism.
2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(2-chlorophenyl)acetamide Azepan-1-yl Cl-phenyl C₁₉H₂₃ClN₄O₂ 374.9 Chlorine substituent (vs. CF₃) decreases electron-withdrawing effects, lowering binding affinity to hydrophobic targets.
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Thietan-3-yloxy Ethyl ester C₁₄H₁₉NO₃S₂ 313.4 Thioether linkage and ester group (vs. acetamide) alter pharmacokinetics, reducing oral bioavailability.

Key Findings:

Ring Size and Solubility :

  • Replacing the azepane (7-membered) ring in the target compound with piperidine (6-membered) reduces molecular weight by ~10% (437.4 → 394.4 g/mol), which may enhance aqueous solubility but compromise membrane permeability due to decreased lipophilicity.
  • The azepane analog’s larger ring may improve target engagement in hydrophobic binding pockets, as seen in kinase inhibitors where ring size correlates with selectivity.

Electron-Withdrawing Groups :

  • The CF₃ group in the target compound increases electronegativity at the phenyl ring compared to the Cl-substituted analog (374.9 g/mol). This enhances interactions with aromatic residues in enzymes (e.g., tyrosine kinases) but may elevate off-target risks due to stronger halogen bonding.

Metabolic Stability :

  • Piperidine-containing analogs are prone to faster hepatic clearance via cytochrome P450 oxidation compared to azepane derivatives, which resist ring-opening metabolism.

Synthetic Feasibility :

  • Chloroacetamide intermediates (e.g., 2-chloro-N-benzylacetamide) are widely used in alkylation reactions to generate these compounds. However, CF₃-substituted aryl groups require specialized fluorination protocols, increasing synthesis complexity.

Actividad Biológica

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure characterized by an azepane ring, a pyrimidine derivative, and various functional groups that may influence its pharmacological properties.

Molecular Structure and Properties

The molecular formula of the compound is C20H26N4O3C_{20}H_{26}N_{4}O_{3}, with a molecular weight of approximately 370.453 g/mol. The structure includes an ether linkage and an acetamide moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC20H26N4O3C_{20}H_{26}N_{4}O_{3}
Molecular Weight370.453 g/mol
Key Functional GroupsEther, Acetamide

Anticonvulsant Activity

Preliminary studies suggest that derivatives of this compound may exhibit anticonvulsant properties. Research indicates that compounds with similar structures have shown efficacy in animal models for epilepsy, particularly through mechanisms involving sodium channel modulation .

Case Study Findings:

  • In experiments involving maximal electroshock (MES) tests, certain derivatives demonstrated significant anticonvulsant activity at doses of 100 mg/kg and 300 mg/kg.
  • The incorporation of trifluoromethyl groups was noted to enhance biological activity due to increased lipophilicity and metabolic stability, which aids in crossing the blood-brain barrier .

Pharmacological Mechanisms

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Sodium Channels : Similar compounds have been shown to bind to voltage-sensitive sodium channels, which are critical in the propagation of action potentials in neurons.
  • CNS Distribution : The trifluoromethyl group enhances the compound's ability to penetrate the central nervous system (CNS), potentially increasing its therapeutic efficacy against neurological disorders.

Synthesis and Derivatives

The synthesis of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves several steps:

  • Formation of the Pyrimidine Ring : Achieved through condensation reactions.
  • Introduction of the Azepane Group : Via nucleophilic substitution reactions.
  • Acetamide Attachment : Through acylation reactions.
  • Halogenation : Introducing fluorine or bromine via halogenation reactions.

This multi-step synthesis allows for the creation of various derivatives, each potentially exhibiting different biological activities based on their structural modifications.

Comparative Analysis of Related Compounds

A comparative analysis can provide insights into how structural variations affect biological activity:

Compound NameMolecular FormulaKey Features
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-methoxyphenyl)acetamideC20H26N4O3C_{20}H_{26}N_{4}O_{3}Contains methoxy group; potential for enhanced solubility.
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-bromo-2-fluorophenyl)acetamideC21H28N4O3C_{21}H_{28}N_{4}O_{3}Incorporates bromine and fluorine; enhanced activity due to halogens.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.